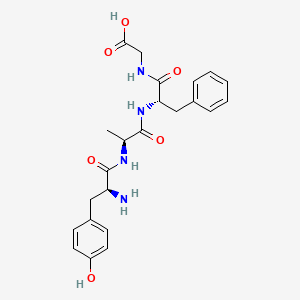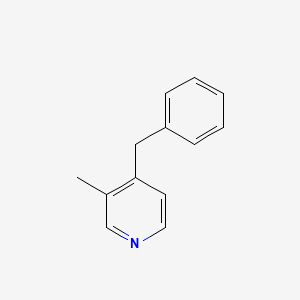
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a methoxyphenyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the microbial transformation of aromatic compounds using genetically modified bacteria such as Pseudomonas putida. This method utilizes dioxygenase enzymes to catalyze the conversion of benzene derivatives into the desired diol compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. For example, the use of fed-batch fermentation techniques can result in the production of significant quantities of the compound with high purity .
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexane derivatives .
科学研究应用
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of high-performance polymers and other industrial materials
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its conversion into other biologically active compounds. These interactions can influence various biochemical pathways, leading to diverse biological effects .
相似化合物的比较
Similar Compounds
cis-1,2-Dihydroxycyclohexa-3,5-diene: A structurally similar compound with two hydroxyl groups on the cyclohexadiene ring.
trans-1,2-Dihydroxycyclohexa-3,5-diene: Another similar compound with a different stereochemistry.
3,5-Cyclohexadiene-1,2-diol: A compound with a similar cyclohexadiene structure but without the methoxyphenyl group
Uniqueness
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8,12-15H,1H3 |
InChI 键 |
GBRSZJBWJYMFPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC=CC(C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


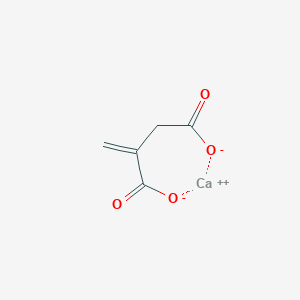
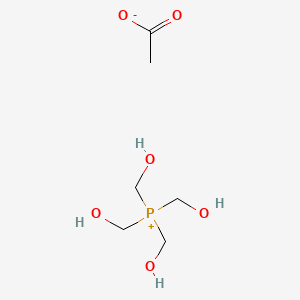
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
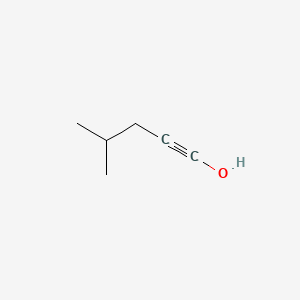
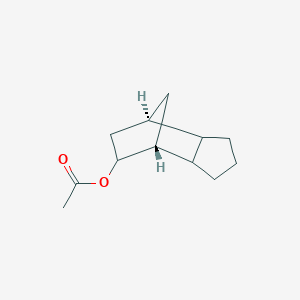
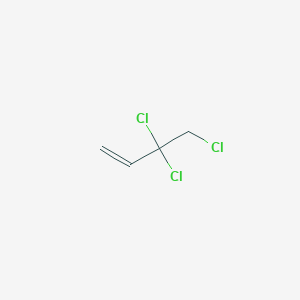
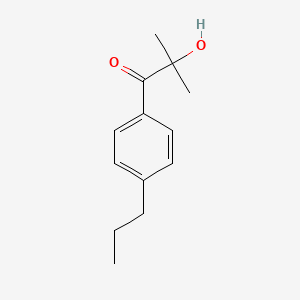
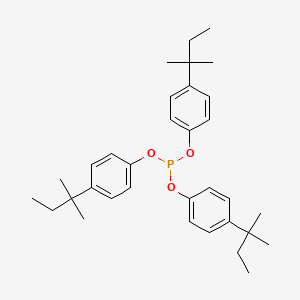
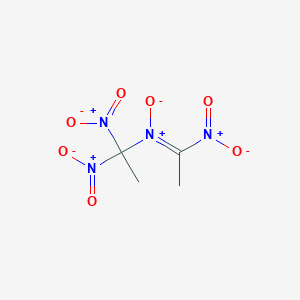
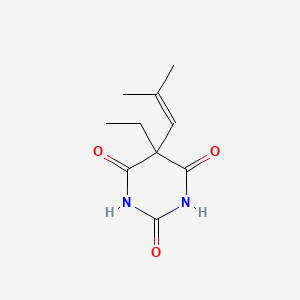
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)
